molecular formula C26H23ClN4O3S2 B2412676 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride CAS No. 1216609-29-8

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride

Cat. No. B2412676
CAS RN: 1216609-29-8
M. Wt: 539.07
InChI Key: OCWKFQZJUCDMTE-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C26H23ClN4O3S2 and its molecular weight is 539.07. The purity is usually 95%.
BenchChem offers high-quality N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Role in Cholesterol Metabolism and Potential Treatment for ACAT-1 Overexpression Diseases

  • K-604, a derivative of the compound, has been identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), showcasing 229-fold selectivity over ACAT-2. This discovery holds promise for the treatment of diseases involving ACAT-1 overexpression, such as certain types of atherosclerosis or cholesterol-related disorders (Shibuya et al., 2018).

2. Influence on Metabolic Stability and Design of PI3K/mTOR Inhibitors

  • Variations of this compound have shown significant results as potent and efficacious inhibitors of phosphoinositide 3-kinase (PI3Kα) and mammalian target of rapamycin (mTOR). Modifications in the structure of such derivatives are being studied to enhance metabolic stability, which is crucial for their therapeutic efficacy and safety (Stec et al., 2011).

3. Insecticidal Properties

  • Some derivatives synthesized from the compound have been tested for their insecticidal properties, particularly against pests like the cotton leafworm, Spodoptera littoralis. This indicates potential applications in agriculture and pest control (Fadda et al., 2017).

4. Antimicrobial and Antitumor Activities

  • Research has revealed that certain derivatives of this compound exhibit significant antimicrobial activity, which is crucial for developing new antibiotics to combat resistant strains of bacteria and fungi. Additionally, some derivatives have been tested for antitumor activity, showing promising results against various cancer cell lines, thus opening avenues for cancer treatment and drug development (Xie et al., 2015), (Albratty et al., 2017).

5. Enzyme Inhibition and Molecular Docking Studies

  • The compound and its derivatives are being studied in the context of enzyme inhibition and molecular docking to understand their interaction with various biological targets. This is vital for drug design and understanding the mechanism of action at the molecular level (Acharya et al., 2020).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S2.ClH/c1-2-29-12-11-17-20(13-29)35-24(22(17)23-27-18-9-5-6-10-19(18)34-23)28-21(31)14-30-25(32)15-7-3-4-8-16(15)26(30)33;/h3-10H,2,11-14H2,1H3,(H,28,31);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWKFQZJUCDMTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CN5C(=O)C6=CC=CC=C6C5=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride

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